molecular formula C15H20N2O5 B11944622 (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid CAS No. 20807-05-0

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid

Cat. No.: B11944622
CAS No.: 20807-05-0
M. Wt: 308.33 g/mol
InChI Key: WQGAAAXDBHLCJF-ZDUSSCGKSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group and a formamido group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the formamido group. The reaction conditions often involve the use of protecting groups, coupling reagents, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein structure and function.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the formamido group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-6-formamidohexanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and researchers.

Properties

CAS No.

20807-05-0

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-6-formamido-2-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C15H20N2O5/c18-11-16-9-5-4-8-13(14(19)20)17-15(21)22-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18)(H,17,21)(H,19,20)/t13-/m0/s1

InChI Key

WQGAAAXDBHLCJF-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC=O)C(=O)O

Origin of Product

United States

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